molecular formula C5H3Cl3O3 B15177827 2(5H)-Furanone, 3-chloro-5-(dichloromethyl)-5-hydroxy- CAS No. 154180-04-8

2(5H)-Furanone, 3-chloro-5-(dichloromethyl)-5-hydroxy-

Cat. No.: B15177827
CAS No.: 154180-04-8
M. Wt: 217.43 g/mol
InChI Key: MTUBTRJWNBOSSZ-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3-chloro-5-(dichloromethyl)-5-hydroxy- is a chlorinated organic compound known for its mutagenic properties. It is often referred to as MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) and is a byproduct of chlorination processes in water treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the chlorination of lignin and humic materials in water. The reaction conditions, such as pH and temperature, play a crucial role in the formation of MX. Acidic conditions tend to produce higher amounts of MX compared to neutral conditions.

Industrial Production Methods: In industrial settings, MX is formed as a trace component during the chlorination of wood pulp and drinking water. The substitution of chlorine with chlorine dioxide can reduce the formation of MX.

Chemical Reactions Analysis

Types of Reactions: MX undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenation reactions using chlorine or bromine.

Major Products Formed:

  • Oxidation typically results in the formation of carboxylic acids.

  • Reduction can lead to the formation of alcohols or aldehydes.

  • Substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

MX has been extensively studied for its mutagenic properties. It is used in research to understand the effects of chlorination byproducts on human health and the environment. MX is also used as a model compound to study the mechanisms of mutagenesis and carcinogenesis.

Mechanism of Action

The mutagenic effects of MX are primarily due to its ability to form DNA adducts, which can lead to mutations. The compound interacts with DNA, causing structural changes that can result in genetic mutations and potentially cancer.

Molecular Targets and Pathways: MX targets DNA, leading to the formation of adducts that interfere with normal DNA replication and repair processes.

Comparison with Similar Compounds

  • Trichloroethylene

  • Tetrachloroethylene

  • Dichloromethane

  • Chloroform

This compound's mutagenic properties and its formation during water treatment make it a significant subject of study in environmental chemistry and toxicology. Understanding its behavior and effects can help in developing safer water treatment methods and mitigating its impact on human health.

Properties

CAS No.

154180-04-8

Molecular Formula

C5H3Cl3O3

Molecular Weight

217.43 g/mol

IUPAC Name

3-chloro-5-(dichloromethyl)-5-hydroxyfuran-2-one

InChI

InChI=1S/C5H3Cl3O3/c6-2-1-5(10,4(7)8)11-3(2)9/h1,4,10H

InChI Key

MTUBTRJWNBOSSZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)OC1(C(Cl)Cl)O)Cl

Origin of Product

United States

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